![molecular formula C10H14O2 B14300338 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 118949-96-5](/img/structure/B14300338.png)
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.
Preparation Methods
The synthesis of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the spirocyclic structure. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial production methods typically involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.5]dec-6-ene: This compound shares a similar spirocyclic structure but lacks the ethenyl group, which may affect its reactivity and applications.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: This compound has a different substitution pattern, leading to distinct chemical and physical properties.
The uniqueness of this compound lies in its ethenyl group, which imparts specific reactivity and potential for diverse applications .
Properties
CAS No. |
118949-96-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-ethenyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C10H14O2/c1-2-9-5-3-4-6-10(9)11-7-8-12-10/h2,5H,1,3-4,6-8H2 |
InChI Key |
NRLQYBQNOWJMLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CCCCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
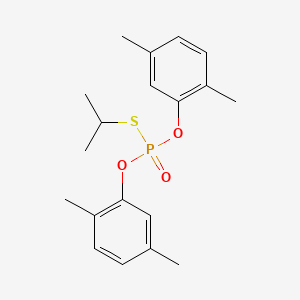

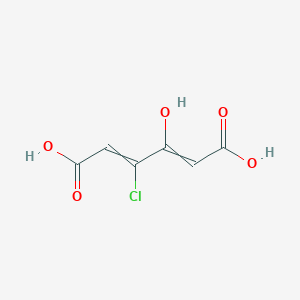
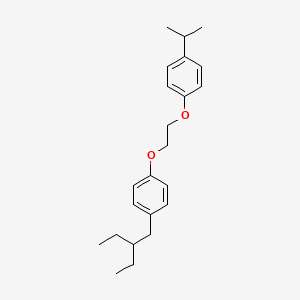
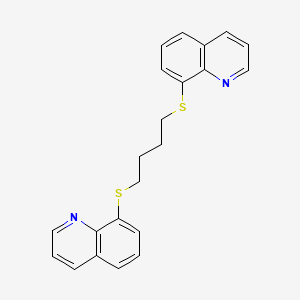
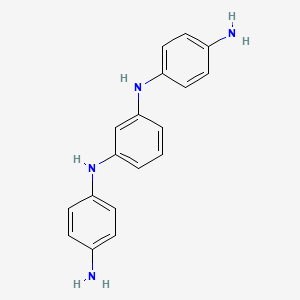
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
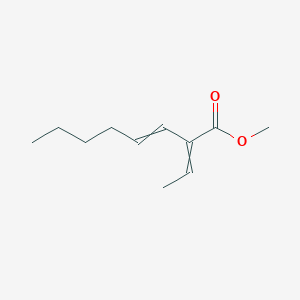
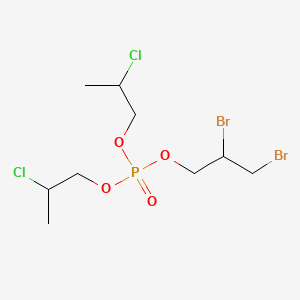
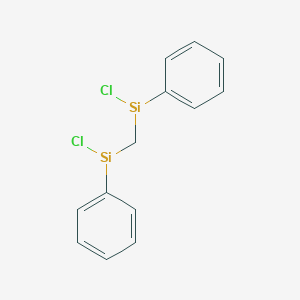
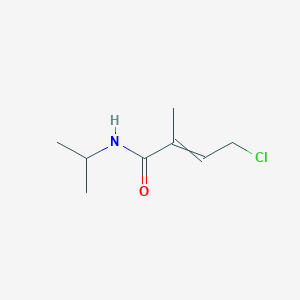
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
